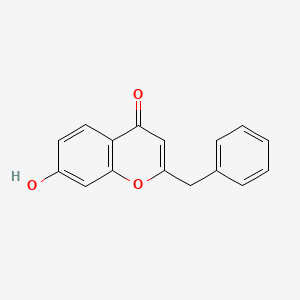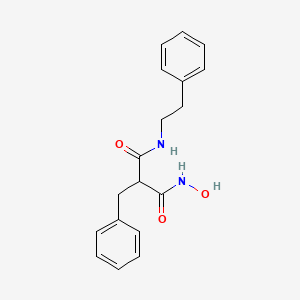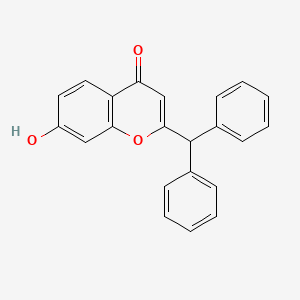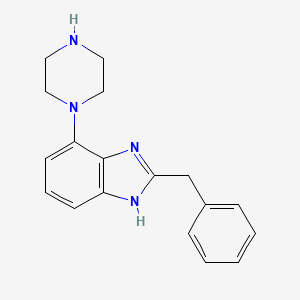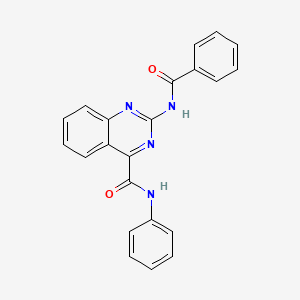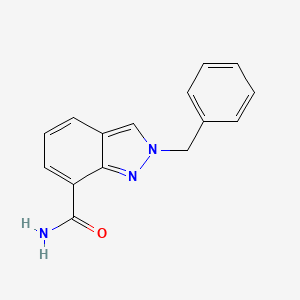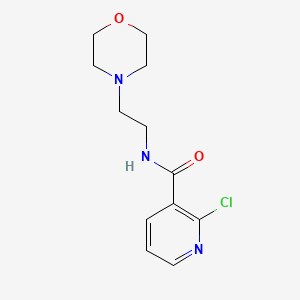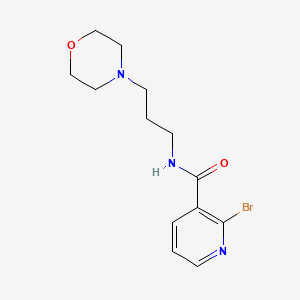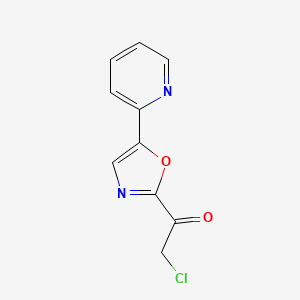
2-chloro-2''-C-methyl-tecadenoson
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-2’-C-methyl-tecadenoson is a synthetic nucleoside analogue that has garnered attention for its potential therapeutic applications. This compound is structurally related to adenosine and is known for its selective action on specific adenosine receptors, making it a promising candidate for various medical applications.
Preparation Methods
The synthesis of 2-chloro-2’-C-methyl-tecadenoson involves a chemoenzymatic approach. A purine nucleoside phosphorylase from Aeromonas hydrophila is used to catalyze the transglycosylation reaction, transferring the carbohydrate moiety from a nucleoside donor to a heterocyclic base . The sugar donor, such as 7-methylguanosine iodide, is synthesized and incubated with the modified purine base to achieve good conversions under screening conditions . This method has proven to overcome many constraints of conventional nucleoside chemistry.
Chemical Reactions Analysis
2-chloro-2’-C-methyl-tecadenoson undergoes various chemical reactions, including nucleophilic substitution and transglycosylation. The nucleophilic substitution reaction involves the replacement of a leaving group by a nucleophile, often facilitated by reagents like concentrated hydrochloric acid . The transglycosylation reaction, catalyzed by purine nucleoside phosphorylase, involves the transfer of a carbohydrate moiety from a nucleoside donor to a heterocyclic base . Major products formed from these reactions include modified nucleosides with potential therapeutic applications.
Scientific Research Applications
Chemistry: It serves as a model compound for studying nucleoside analogues and their synthesis.
Biology: Its selective action on adenosine receptors makes it a valuable tool for studying receptor functions and signaling pathways.
Industry: The compound’s synthesis and production methods contribute to advancements in pharmaceutical manufacturing and drug development.
Mechanism of Action
2-chloro-2’-C-methyl-tecadenoson exerts its effects by selectively stimulating the A1 adenosine receptor . This receptor is involved in slowing the conduction of electrical impulses in the atrioventricular (AV) node of the heart, which controls the transmission of electrical impulses from the atria to the ventricles. By selectively targeting the A1 adenosine receptor, the compound can reduce the number of electrical impulses reaching the ventricles without affecting blood pressure .
Comparison with Similar Compounds
2-chloro-2’-C-methyl-tecadenoson is unique in its selective action on the A1 adenosine receptor. Similar compounds include:
2-chloro-N6-cyclopentyladenosine (CCPA): Another nucleoside analogue with selective action on adenosine receptors.
Acadesine (AICAR): A nucleoside analogue used in metabolic research.
Compared to these compounds, 2-chloro-2’-C-methyl-tecadenoson stands out for its specific receptor selectivity and potential therapeutic applications in cardiology.
Properties
Molecular Formula |
C15H20ClN5O5 |
|---|---|
Molecular Weight |
385.80 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[2-chloro-6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C15H20ClN5O5/c1-15(24)10(23)8(4-22)26-13(15)21-6-17-9-11(18-7-2-3-25-5-7)19-14(16)20-12(9)21/h6-8,10,13,22-24H,2-5H2,1H3,(H,18,19,20)/t7-,8-,10-,13-,15-/m1/s1 |
InChI Key |
PKAKDOUFCOQHOJ-RAPCHXAISA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)N[C@@H]4CCOC4)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)NC4CCOC4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


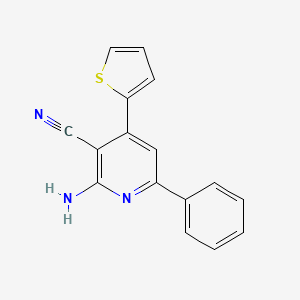

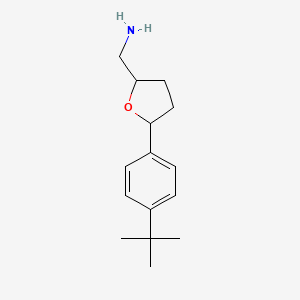

![2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841563.png)
